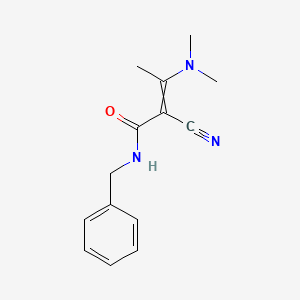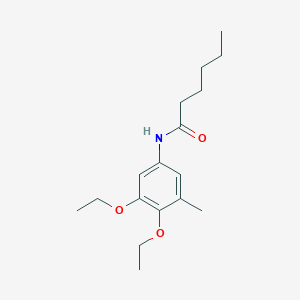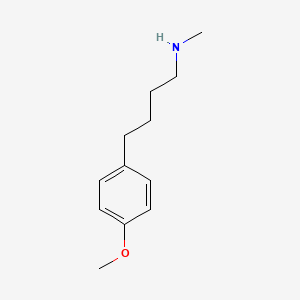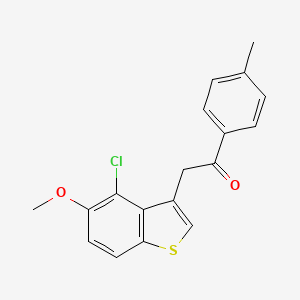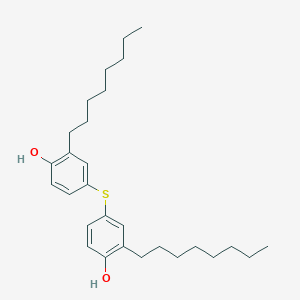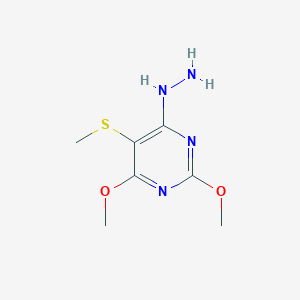
Phenyl (2-chloro-4-nitrophenyl)methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl (2-chloro-4-nitrophenyl)methanesulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a phenyl group, a 2-chloro-4-nitrophenyl group, and a methanesulfonate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (2-chloro-4-nitrophenyl)methanesulfonate typically involves the reaction of phenol with 2-chloro-4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, particularly at the chloro and nitro positions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenyl group can be oxidized to form phenolic derivatives under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 2-chloro-4-aminophenylmethanesulfonate.
Oxidation: Formation of phenolic sulfonates.
科学的研究の応用
Phenyl (2-chloro-4-nitrophenyl)methanesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its ability to undergo various chemical transformations.
Biological Studies: Employed in studies involving enzyme inhibition and protein modification.
Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Phenyl (2-chloro-4-nitrophenyl)methanesulfonate involves its ability to act as an electrophile in nucleophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as the nitro and chloro groups enhances its reactivity towards nucleophiles. The sulfonate group can also participate in interactions with biological molecules, potentially leading to enzyme inhibition or protein modification.
類似化合物との比較
- Phenyl (2-chloro-4-nitrophenyl)acetate
- Phenyl (2-chloro-4-nitrophenyl)carbamate
- Phenyl (2-chloro-4-nitrophenyl)phosphate
Comparison: Phenyl (2-chloro-4-nitrophenyl)methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct chemical properties compared to other similar compounds. The sulfonate group enhances its solubility in polar solvents and its reactivity in nucleophilic substitution reactions. Additionally, the combination of the chloro and nitro groups provides a unique electronic environment that influences its chemical behavior.
特性
CAS番号 |
89841-06-5 |
|---|---|
分子式 |
C13H10ClNO5S |
分子量 |
327.74 g/mol |
IUPAC名 |
phenyl (2-chloro-4-nitrophenyl)methanesulfonate |
InChI |
InChI=1S/C13H10ClNO5S/c14-13-8-11(15(16)17)7-6-10(13)9-21(18,19)20-12-4-2-1-3-5-12/h1-8H,9H2 |
InChIキー |
MITXELKIVVUCHP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OS(=O)(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone]](/img/structure/B14372699.png)
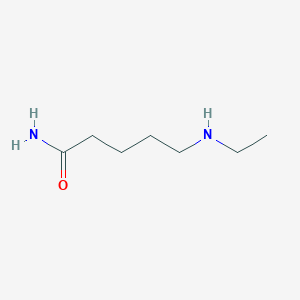
![2-{[(Pentyloxy)carbonyl]amino}ethyl 2-methylprop-2-enoate](/img/structure/B14372712.png)
